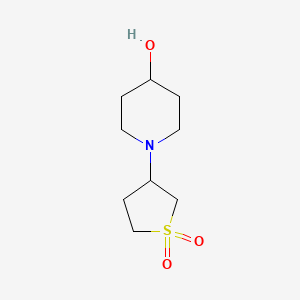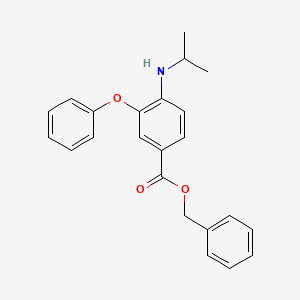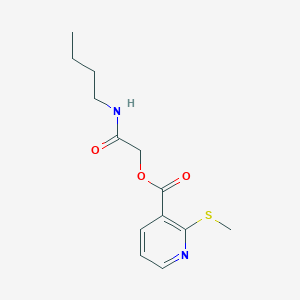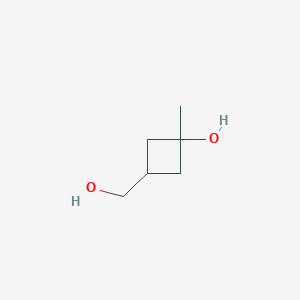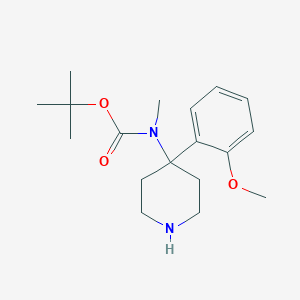
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a methoxyphenyl group
Métodos De Preparación
The synthesis of tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the methoxyphenyl group.
Reaction Conditions: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .
Análisis De Reacciones Químicas
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. .
Aplicaciones Científicas De Investigación
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate can be compared with other similar compounds:
tert-Butyl carbamate: This compound has a similar tert-butyl group but lacks the piperidine and methoxyphenyl groups.
tert-Butyl methyl(piperidin-4-yl)carbamate: This compound has a similar piperidine ring but lacks the methoxyphenyl group.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a similar piperidine ring but includes a piperazine ring instead of the methoxyphenyl group
Propiedades
Fórmula molecular |
C18H28N2O3 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-methoxyphenyl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20(4)18(10-12-19-13-11-18)14-8-6-7-9-15(14)22-5/h6-9,19H,10-13H2,1-5H3 |
Clave InChI |
OLCAPXQAPXFLQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


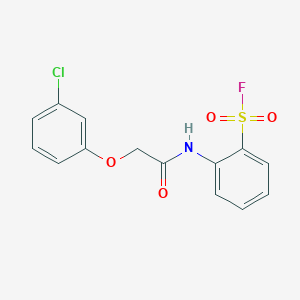
![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)
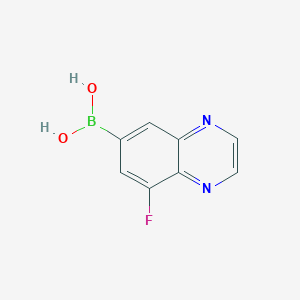
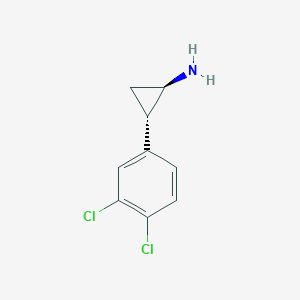
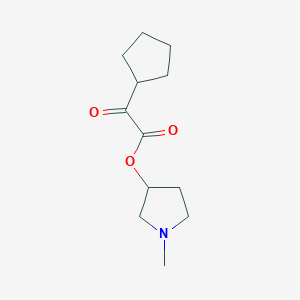

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-chloro-2-nitrobenzoate](/img/structure/B13350318.png)

